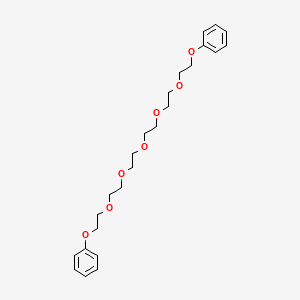
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane is an organic compound belonging to the class of polyethers It is characterized by the presence of two phenoxy groups attached to a long chain of ethylene glycol units
Preparation Methods
Synthetic Routes and Reaction Conditions
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane can be synthesized through the reaction of phenol with 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution of the bromine atoms with phenoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form phenol derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its polyether backbone.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane involves its interaction with various molecular targets. The phenoxy groups can interact with enzymes and receptors, modulating their activity. The polyether backbone allows for the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: Lacks the phenoxy groups, making it less reactive in certain chemical reactions.
1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane: Contains bromine atoms instead of phenoxy groups, leading to different reactivity and applications.
Hexaethylene glycol: Shorter chain length and lacks phenoxy groups, resulting in different physical and chemical properties.
Uniqueness
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane is unique due to the presence of phenoxy groups, which enhance its reactivity and potential applications in various fields. The polyether backbone provides flexibility and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
20740-88-9 |
|---|---|
Molecular Formula |
C24H34O7 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxybenzene |
InChI |
InChI=1S/C24H34O7/c1-3-7-23(8-4-1)30-21-19-28-17-15-26-13-11-25-12-14-27-16-18-29-20-22-31-24-9-5-2-6-10-24/h1-10H,11-22H2 |
InChI Key |
FTGQSLVLZGRLJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















